REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([N+:10]([O-])=O)[N:3]=1.O.O.Cl[Sn]Cl.O.C([O-])(O)=O.[Na+]>C(O)C>[Br:1][C:2]1[N:3]=[C:4]([NH2:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2H
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (20% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=N1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |